Phrenosin

Description

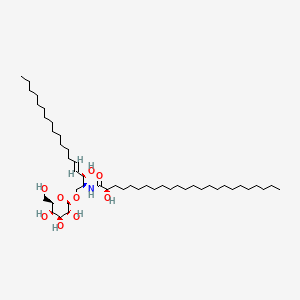

Structure

2D Structure

Properties

CAS No. |

586-02-7 |

|---|---|

Molecular Formula |

C48H93NO9 |

Molecular Weight |

828.3 g/mol |

IUPAC Name |

(2R)-2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |

InChI |

InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42+,43+,44-,45-,46+,48+/m0/s1 |

InChI Key |

ZXWQZGROTQMXME-DRXHHKTBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Historical Perspectives and Nomenclature of Phrenosin

Discovery and Initial Characterization

The initial exploration into the chemical constituents of the brain paved the way for the discovery of phrenosin and related compounds.

The discovery of glycosphingolipids is largely credited to Johann L. W. Thudichum, a pioneer in the field of neurochemistry. nih.govresearchgate.netbris.ac.ukresearchgate.net In 1884, Thudichum published extensive work on the chemical composition of the brain, detailing compounds he isolated from ethanolic brain extracts, which he termed "cerebrosides". nih.govresearchgate.net

This compound was one of the compounds isolated by Thudichum from these ethanolic brain extracts. nih.govresearchgate.net Through acid hydrolysis of this isolated substance, Thudichum identified three distinct components: a fatty acid, an isomer of D-glucose (later identified as D-galactose), and a third component with an "alkaloidal nature" that he named sphingosine (B13886). nih.govresearchgate.netbris.ac.uk This isolation and subsequent breakdown provided early insights into the structural components of this compound. This compound can be easily obtained from an alkaline hydrolysate of this compound. bris.ac.uk It has been isolated from commercially available beef spinal cord lipid concentrate or from nerve tissue. drugfuture.com

Contributions of Johann L. W. Thudichum

Evolution of Terminology and Classification

Over time, as the understanding of lipid structures advanced, the terminology and classification of this compound became more refined, placing it within the broader context of glycosphingolipids.

Thudichum initially classified this compound within the group of glycosidic substances he termed cerebrosides, found in the brain and composed of a fatty acid, a long-chain base, and a hexose (B10828440). bris.ac.ukresearchgate.net Cerebrosides are a type of complex carbohydrate consisting of a sugar molecule attached to a fatty acid. biosynth.com They are found in the brain and spinal cord. biosynth.com this compound was identified as one of the two principal species within an impure fraction of cerebrosides isolated by Thudichum, the other being kerasin. bris.ac.uk

Modern biochemical nomenclature classifies this compound as a galactosylceramide. nih.govresearchgate.netbris.ac.uk Specifically, it is recognized as an α-hydroxy-GalCer, or GalCer-HFA, indicating a galactosylceramide with an α-hydroxy fatty acid component. bris.ac.uk This distinguishes it from other galactosylceramides based on the hydroxylation status of the fatty acid. Galactosylceramides consist of a galactose attached to a ceramide, which is acylated with either a hydroxy or non-hydroxy fatty acid. glpbio.com this compound contains a long-chain α-hydroxy fatty acid, such as cerebronic acid (2-hydroxylignoceric acid). bris.ac.ukdrugfuture.cominflibnet.ac.injaypeedigital.com The hydroxylation status of the ceramide significantly impacts the conformation of the glycosphingolipid. plos.org

This compound and kerasin were the two primary cerebroside species isolated by Thudichum that differed structurally primarily in their fatty acid component. bris.ac.uk While this compound contains a long-chain α-hydroxy fatty acid, kerasin contains a non-hydroxy fatty acid, specifically lignoceric acid. bris.ac.ukinflibnet.ac.in This structural difference also manifested in their physical properties, such as optical activity, with this compound being dextrorotatory and kerasin levorotatory. bris.ac.uk Despite the more precise biochemical nomenclature, the terms this compound and kerasin are still sometimes used, particularly by chemical suppliers, as a historical acknowledgment of Thudichum's work. bris.ac.uk Both this compound and kerasin are considered major lipids in the brain. rsc.orgrsc.orgnih.gov

Here is a table summarizing some key properties and classifications of this compound:

| Property | Value/Classification | Source(s) |

| CAS Registry Number | 586-02-7, 37211-11-3 | drugfuture.comglpbio.comlarodan.comcymitquimica.comcaymanchem.com |

| Molecular Formula | C₄₈H₉₃NO₉ (common representation) | drugfuture.comnih.govncats.ionih.gov |

| Molecular Weight | ~828.25 g/mol | drugfuture.comcymitquimica.comncats.ionih.gov |

| Classification | Glycosphingolipid, Cerebroside, Galactosylceramide | nih.govresearchgate.netbris.ac.ukresearchgate.netglpbio.cominflibnet.ac.in |

| Specific Type | α-hydroxy-GalCer (GalCer-HFA) | nih.govbris.ac.uk |

| Key Fatty Acid Type | Long-chain α-hydroxy fatty acid (e.g., cerebronic acid) | bris.ac.ukdrugfuture.cominflibnet.ac.injaypeedigital.com |

| Optical Activity | Dextrorotatory ([α] +4.5° in pyridine) | bris.ac.ukdrugfuture.com |

Derivation of Psychosine (B1678307) from this compound

Psychosine, also known as galactosylsphingosine, is a lysosphingolipid that can be derived from this compound through hydrolysis. nih.govsigmaaldrich.com Thudichum himself first described a compound he called "psychosin," which he obtained as a basic hydrolysis product from the "this compound" fraction. nih.gov His elemental analysis and description of "psychosin" as being composed of galactose and sphingosine were remarkably similar to the compound now known as galactosylsphingosine or psychosine. nih.gov

The derivation of psychosine from this compound involves the removal of the fatty acid component from the ceramide backbone of this compound, leaving the sphingosine base linked to the galactose sugar. medkoo.comontosight.ai This process can be achieved through hydrolysis, such as alkaline hydrolysis. researchgate.net

Psychosine is an intermediate in the biosynthesis and metabolism of cerebrosides. medkoo.comnih.gov It is formed by the reaction of sphingosine with UDP-galactose and subsequently reacts with fatty acid-Coenzyme A to form the cerebroside (such as this compound or kerasin, depending on the fatty acid). medkoo.comnih.gov

Research findings have highlighted the significance of psychosine, particularly in the context of Krabbe disease (globoid cell leukodystrophy). nih.govsigmaaldrich.com This severe genetic disorder is caused by a deficiency in the enzyme β-galactocerebrosidase (also known as galactosylceramidase), which is responsible for the hydrolysis of galactosylceramide (like this compound) and psychosine. nih.govsigmaaldrich.com Deficiency of this enzyme leads to the accumulation of both galactosylceramide and its lysosphingolipid derivative, psychosine, in the brain and other tissues. nih.gov

The accumulation of psychosine is considered a primary cause of the neurotoxicity observed in Krabbe disease, a concept known as the "psychosine hypothesis." nih.gov Studies have shown that elevated levels of psychosine can lead to the death of myelinating cells and demyelination. sigmaaldrich.commedkoo.com Psychosine has been found to disrupt the function of lipid microdomains or rafts, contributing to neurotoxicity. nih.gov Furthermore, psychosine has been shown to inhibit protein kinases, particularly protein kinase C (PKC), and induce apoptosis in oligodendrocytes. nih.govmedkoo.com

While this compound is a structural lipid component, its metabolic relationship with the bioactive and cytotoxic lipid psychosine underscores its importance in lipid biochemistry and the pathogenesis of certain neurological disorders.

Structural Elucidation and Isomerism of Phrenosin

Compositional Analysis of Phrenosin Constituents

Compositional analysis of this compound reveals its fundamental building blocks: a sphingoid base, a fatty acid, and a hexose (B10828440) sugar. Early investigations, such as those by Thudichum, involved acid hydrolysis of this compound, yielding a fatty acid, galactose (identified as an isomer of D-glucose), and sphingosine (B13886). nih.govacs.orgresearchgate.netacs.orgresearchgate.net

More detailed analysis, particularly using techniques like gas chromatography and mass spectrometry, has shown that the fatty acid component of this compound is not a single entity but a mixture of both non-hydroxy and α-hydroxy fatty acids, although α-hydroxy fatty acids are predominant. tandfonline.com Cerebronic acid (α-hydroxy lignoceric acid) is a representative and major fatty acid constituent in this compound from sources like beef spinal cord. tandfonline.comdrugfuture.com However, other α-hydroxy fatty acids, such as α-hydroxystearic acid, α-hydroxybehenic acid, and α-hydroxytricosanoic acid, as well as various non-hydroxy fatty acids, have also been identified. tandfonline.com The sugar component is consistently galactose in mammalian brain cerebrosides. researchgate.netbris.ac.uk The sphingoid base is primarily sphingosine (4-sphingenine), an 18-carbon chain with a trans double bond at the C4-C5 position, a hydroxyl group at C1 and C3, and an amino group at C2. tandfonline.combris.ac.uk

The approximate ratio of non-hydroxy to hydroxy fatty acids in this compound from beef spinal cord has been reported to be around 1:9. tandfonline.com The major non-hydroxy fatty acids found include C24:0 and C22:0, while the major hydroxy fatty acids are C24h:0, C18h:0, C22h:0, and C23h:0. tandfonline.com

Here is a representative table of fatty acid composition in this compound from beef spinal cord based on research findings:

| Fatty Acid Type | Major Components (Example) | Approximate Ratio (Non-hydroxy:Hydroxy) |

| Non-hydroxy Fatty Acids | C24:0, C22:0 | 1:9 |

| α-hydroxy Fatty Acids | C24h:0, C18h:0, C22h:0, C23h:0 |

Stereochemical Characterization

The stereochemistry of this compound is crucial to its biological function and physical properties. This compound is characterized by specific absolute stereochemistry at multiple centers within its sphingoid base and the α-hydroxy fatty acid. The sphingosine backbone typically has a D-erythro configuration, specifically trans-(2S,3R)-1,3-dihydroxy-2-amino-4-octadecene. bris.ac.uk The galactose sugar is in the D-pyranose form and is linked to the ceramide via a β-glycosidic bond. annualreviews.orguni-heidelberg.deresearchgate.net The α-hydroxy fatty acids found in natural this compound predominantly have the (R)-configuration at the α-carbon (C-2). mdpi.com This specific stereochemistry of the α-hydroxyl group in the fatty acid is important and can influence interactions. mdpi.com

This compound is known to be dextrorotatory, a physical property that distinguishes it from other cerebrosides like kerasin, which is levorotatory and contains a non-hydroxy fatty acid. bris.ac.ukscispace.com

Structural Isomers and Their Distinctions

This compound exists as a specific structural isomer within the broader class of cerebrosides (hexosylceramides). Cerebrosides are generally defined by a ceramide linked to a single hexose sugar. The structural diversity among cerebrosides arises from variations in the sphingoid base, the fatty acid, and the type and linkage of the hexose sugar. This compound is specifically a galactosylceramide containing an α-hydroxy fatty acid.

Key structural isomers of this compound include:

Kerasin: A galactosylceramide containing a non-hydroxy fatty acid, typically lignoceric acid (C24:0). inflibnet.ac.inbris.ac.ukavantiresearch.com The absence of the α-hydroxyl group on the fatty acid is the primary distinction from this compound.

Nervon: A galactosylceramide containing nervonic acid, an unsaturated non-hydroxy fatty acid (C24:1, with a double bond at C15). sathyabama.ac.inslideshare.net

Oxynervon: A galactosylceramide containing oxynervonic acid, an unsaturated α-hydroxy fatty acid (2-hydroxynervonic acid). sathyabama.ac.inslideshare.net

These isomers differ in the structure of their fatty acid component (presence/absence of α-hydroxyl group, chain length, and degree/position of unsaturation). inflibnet.ac.inslideshare.net

Differentiation of Hexosylceramide Stereoisomers

Differentiating between hexosylceramide stereoisomers, particularly those that are isobaric (having the same mass), presents analytical challenges. This compound itself can exist with α-hydroxy fatty acids having different chain lengths and saturation, leading to a mixture of molecular species. Furthermore, hexosylceramides with different sugar moieties (e.g., galactosylceramide vs. glucosylceramide) are stereoisomers that are difficult to distinguish by mass spectrometry alone due to similar fragmentation patterns. uni-heidelberg.demdpi.comnih.gov

Techniques employed for differentiating these isomers include:

Thin-Layer Chromatography (TLC): Can separate cerebrosides based on their polarity, with this compound (containing a hydroxylated fatty acid) typically appearing as a lower spot compared to cerebrosides with non-hydroxylated fatty acids like kerasin. tandfonline.comavantiresearch.com TLC in the presence of borate (B1201080) can also help differentiate hexosylceramide diastereomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling LC with MS/MS is a powerful approach. LC can separate isomers based on their differential interactions with the stationary phase, while MS/MS provides structural information through fragmentation. acs.orgmdpi.comnih.gov Hydrophilic interaction liquid chromatography (HILIC) has been shown to separate α- and β-anomers of glucosylceramide and galactosylceramide. nih.gov

Mass Spectrometry Imaging (MSI): Allows for the spatial visualization and differentiation of lipid isomers, including hexosylceramides, within tissues. mdpi.comacs.org

Enzymatic Hydrolysis: Using specific enzymes that cleave certain glycosidic linkages can help identify the sugar moiety and its anomeric configuration.

Differentiation of hexosylceramide stereoisomers is critical for accurate identification and quantification in complex biological samples. mdpi.comnih.gov

Advanced Spectroscopic Techniques for Structural Analysis

Advanced spectroscopic techniques play a vital role in the detailed structural analysis of this compound, providing information about its chemical bonds, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of complex lipids like this compound. Both ¹H and ¹³C NMR provide valuable insights. researchgate.netmcgill.carsc.org NMR can confirm the presence of key structural features, such as the glycosidic linkage, the double bond in the sphingosine base, and the hydroxyl groups. researchgate.net

¹³C NMR Spectroscopy for Glycosidic Linkage and Acyl Composition

¹³C NMR spectroscopy is particularly useful for characterizing the glycosidic linkage and determining the fatty acyl composition of glycosphingolipids, including this compound. The chemical shifts of carbon atoms are highly sensitive to their chemical environment, providing specific signals for different parts of the molecule.

In the context of cerebrosides, ¹³C NMR can directly demonstrate the pyranoside ring form of the sugar and confirm the anomeric linkage (α or β). researchgate.net For mammalian cerebrosides like this compound, which have a β-glycosidic linkage, characteristic signals in the anomeric region (typically 80-120 ppm) of the ¹³C NMR spectrum are observed. researchgate.net

Furthermore, the ¹³C NMR spectrum provides information about the fatty acyl chains, including their chain length, degree of saturation, and the presence of functional groups like the α-hydroxyl group. annualreviews.orgnih.gov By analyzing the chemical shifts and intensities of signals corresponding to the acyl carbons, researchers can determine the composition of saturated, unsaturated, and hydroxylated fatty acids within the this compound sample. annualreviews.orgresearchgate.net For example, specific signals can indicate the presence of olefinic carbons from unsaturated fatty acids or the carbon bearing the α-hydroxyl group. researchgate.net

Studies utilizing ¹³C NMR on cerebrosides, including this compound, have provided direct evidence for the β-pyranosyl structure of the hexose moiety and have been used to analyze the fatty acyl composition. researchgate.netresearchgate.net

Applications of 1H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, is a powerful technique for determining the structure of organic molecules by providing information about the hydrogen atoms within the molecule. Analysis of chemical shifts, coupling constants, and signal integrals in a 1H-NMR spectrum can reveal the types of protons present, their electronic environment, and their connectivity. While detailed 1H-NMR spectral data specifically for the complete structural elucidation of this compound is not extensively detailed in the provided search results, NMR has been applied to study the molecular mobility of glycosphingolipids, including cerebrosides. Such studies utilize the characteristics of NMR signals to infer the dynamic behavior and environment of different parts of the lipid molecule. High-resolution NMR is a general technique applicable to structural studies of various compounds, including lipids.

X-ray Diffraction Studies of this compound Aggregates

X-ray diffraction is a crucial technique for understanding the supramolecular organization and packing of lipids like this compound, which tend to form ordered aggregates in various states. Studies on dry this compound using X-ray diffraction have provided significant details about its structural organization wikidata.org. These studies reveal that this compound molecules arrange themselves into lamellar structures, which are essentially stacked bilayers wikidata.org.

Small Angle X-ray Scattering (SAXS) and Wide Angle X-ray Scattering (WAXS)

Small Angle X-ray Scattering (SAXS) and Wide Angle X-ray Scattering (WAXS) are complementary techniques used in X-ray diffraction studies to probe structures at different length scales. SAXS provides information on larger-scale structures, such as the spacing between lamellae (long period) and the size and arrangement of lamellar bundles wikidata.org. WAXS, on the other hand, gives details about the packing of hydrocarbon chains within the lamellae and the type of subcell lattice formed by the molecules wikidata.org.

SAXS and WAXS studies on dry this compound at different temperatures (23°C and 66°C) have identified distinct structural phases wikidata.org. At 23°C, two types of lamellae bundles (Structure I and Structure II) were observed with different long periods and subcell structures wikidata.org. Structure I, comprising about 15% of the molecules, showed a long period of 65 Å and orthorhombic subcells, with chains angled at 60° to the lamellae surface wikidata.org. Structure II (about 63% of molecules) exhibited a period of 49 Å and triclinic subcells, with chains angled at 45° wikidata.org. At 66°C, a different structure (Structure III) with a 52 Å long periodicity and orthorhombic lamellae was observed wikidata.org.

Analysis of Lamellar Structure and Molecular Packing

Analysis of the SAXS and WAXS data from this compound provides detailed insights into its lamellar structure and the arrangement of molecules within these layers wikidata.org. The presence of distinct SAXS reflections indicates the layered nature of the aggregates wikidata.org. Fourier analysis of SAXS reflections has shown a head-to-head and tail-to-tail arrangement of this compound molecules within the bilayers, with the polar headgroups (galactose and amide linkages) forming a region of approximately 21 Å in width wikidata.org.

WAXS data provides information on the molecular packing within the lamellae wikidata.org. The observed patterns correspond to paraffin-like subcells, indicating that the hydrocarbon chains pack in a manner similar to alkanes wikidata.org. The analysis also revealed the existence of small paracrystallites (mPC's) with lateral dimensions of 40 to 100 Å, which aggregate to form larger lamellae bundles (MPC's) wikidata.org. The line widths in the WAXS patterns provide information about the size and distortions of these molecular lattices wikidata.org. Paracrystalline distortions were calculated based on the integral widths of the reflections wikidata.org.

The following table summarizes some key findings from the X-ray diffraction studies:

| Temperature (°C) | Structure Type | Approximate Percentage | Long Period (Å) | Subcell Type | Angle between Chain and Lamellae Surface |

| 23 | I | 15% | 65 | Orthorhombic | 60° |

| 23 | II | 63% | 49 | Triclinic | 45° |

| 66 | III | 100% | 52 | Orthorhombic | Not specified in detail |

Mass Spectrometry (MS) in this compound Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes invaluable for analyzing complex lipid mixtures and elucidating the structure of individual components like this compound wikipedia.orghmdb.ca. MS has been widely used in the analysis of glycosphingolipids hmdb.ca.

In the context of this compound, MS has been particularly useful in characterizing its fatty acid composition wikipedia.org. By hydrolyzing this compound and analyzing the resulting fatty acid methyl esters using GC-MS, researchers can identify and quantify the different fatty acids present wikipedia.org. Studies have shown that this compound from sources like beef spinal cord contains various non-hydroxy and alpha-hydroxy fatty acids, with cerebronic acid (C24h:0) being a predominant component wikipedia.org. MS analysis of the fragmentation patterns of these fatty acid derivatives helps confirm their structure wikipedia.org.

High-Resolution Mass Spectrometry for Molecular Profiling

High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn) offer increased capabilities for detailed structural analysis and molecular profiling of complex lipids hmdb.caguidetopharmacology.orglipidmaps.org. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of ions, aiding in the identification of unknown lipids and distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Tandem MS involves the fragmentation of selected ions and the analysis of the resulting product ions. This fragmentation provides structural information about the precursor ion. For glycosphingolipids like this compound, MS/MS can reveal details about the ceramide backbone (sphingoid base and fatty acid) and the attached sugar moiety through characteristic fragmentation patterns hmdb.ca.

LC-MS/MS methods, particularly when employing techniques like hydrophilic interaction chromatography (HILIC), have been developed to separate and quantify different hexosylceramide isomers, including those with variations in fatty acid chain length, degree of unsaturation, and the stereochemistry of hydroxyl groups. This allows for detailed molecular profiling of this compound species with different acyl chain compositions. HRMS is also used in lipidomics workflows for the identification and quantification of individual lipid species within complex biological samples.

Imaging Mass Spectrometry for Spatial Distribution

Imaging Mass Spectrometry (IMS), also known as Mass Spectrometry Imaging (MSI), is a powerful analytical technique that enables the direct mapping of the spatial distribution of molecules within a sample, such as biological tissue sections, without the need for specific labels or tags. This is particularly valuable in lipid research, as lipids, including sphingolipids like this compound, exhibit distinct distributions within different tissues and even within specific cellular or subcellular compartments.

Various ionization techniques are employed in MSI, with Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI) being commonly used for lipid analysis. MALDI-MSI, in particular, is well-suited for the detection and localization of lipids in tissue sections, offering micrometer-scale spatial resolution. Another technique, Colloidal Graphite-Assisted Laser Desorption/Ionization Mass Spectrometry (GALDI-MSI), has shown advantages for detecting and spatially mapping cerebrosides in brain tissue compared to traditional MALDI methods.

MSI has been successfully applied to visualize the spatial distribution of sphingolipids, including ceramide monohexosides which encompass galactosylceramides like this compound, in various biological contexts. For instance, studies utilizing MALDI-MSI on post-mortem human brain tissue from Alzheimer's disease patients have revealed alterations in the distribution of ceramide monohexosides (HexCer) in relation to amyloid-beta plaques. While not always identifying this compound specifically, these studies demonstrate the capability of MSI to map the localization of this class of lipids and observe changes associated with pathological conditions.

Furthermore, MSI has been used to investigate lipid distributions in animal models of neurological diseases. For example, MALDI-MSI has been employed to visualize sphingolipids in the cerebellum of mouse models for Niemann-Pick Disease, Type C1, a lysosomal storage disorder characterized by sphingolipid accumulation. Studies on ischemic rat brain sections have also utilized MALDI-MSI to explore changes in the distribution of sphingolipids, including ceramides, following injury.

The application of MSI provides crucial spatial information that is not available through traditional bulk analysis techniques like liquid chromatography-mass spectrometry (LC-MS) of tissue extracts. This spatial context is essential for understanding the functional roles of lipids in cellular and tissue organization and their involvement in disease processes. Despite its power, challenges in MSI for lipids include ionization efficiency and sensitivity, particularly for low-abundance species, and the need for careful optimization of parameters such as matrix selection and ion polarity.

The following table summarizes some applications of mass spectrometry imaging to the study of cerebrosides and related sphingolipids based on research findings:

| Lipid Class Imaged | Tissue Source (Species) | MSI Technique(s) Used | Key Findings Related to Distribution | Reference |

| Cerebrosides | Rat Brain | GALDI-MSI | Successful spatial mapping, improved detection over MALDI with DHB. | |

| Ceramide Monohexosides | Human Brain (Alzheimer's Disease) | MALDI-MSI | Altered distribution in relation to amyloid-beta plaques. | |

| Sphingolipids (various) | Mouse Cerebellum (NPC1 model) | MALDI-MSI | Visualization of distribution, assessment of regional differences. | |

| Sphingolipids (various) | Rat Brain (Ischemia) | MALDI-MSI | Exploration of changes in distribution following ischemic injury. |

This table illustrates the utility of MSI in providing spatially resolved information on cerebrosides and other sphingolipids, contributing to a deeper understanding of their roles in health and disease.

Biosynthesis and Metabolism of Phrenosin

Enzymatic Pathways of Phrenosin Biogenesis

The formation of this compound involves specific enzymatic steps, primarily the attachment of galactose to a ceramide.

Glycosyltransferase-Mediated Galactose Attachment

The key enzymatic step in the biosynthesis of galactosylceramides, including this compound, is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT), also known as cerebroside synthase or UGT8. ontosight.aigoogle.comacs.orggenecards.orguniprot.org This enzyme facilitates the transfer of a galactose molecule from UDP-galactose to ceramide, forming the galactosylceramide linkage. ontosight.aiacs.orguniprot.org CGT is predominantly located in the endoplasmic reticulum of oligodendrocytes, the myelin-generating cells in the central nervous system. nih.gov Glycosyltransferases like CGT are highly regioselective and stereospecific, ensuring the correct β-glycosidic linkage between galactose and ceramide. sigmaaldrich.com

Formation from Ceramide and Sphingoid Bases

This compound is formed from a ceramide molecule that contains a 2-hydroxy fatty acid. bris.ac.ukinflibnet.ac.in Ceramides themselves are composed of a sphingoid base linked to a fatty acid via an amide bond. skinident.worldresearchgate.net The biosynthesis of ceramide, the precursor for this compound, involves the N-acylation of a sphingoid base. skinident.worldresearchgate.netwikipedia.org The fatty acid component in this compound is typically a long-chain α-hydroxy fatty acid, such as cerebronic acid (2-hydroxylignoceric acid) or 2-hydroxystearic acid. bris.ac.ukinflibnet.ac.indrugfuture.com The formation of the 2-hydroxy group on the fatty acid occurs during the de novo biosynthesis of galactosylceramide and is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H), particularly in the central nervous system myelin. nih.gov

Role of this compound as a Metabolic Precursor

This compound serves as a precursor for the synthesis of more complex glycosphingolipids.

Precursor to Sulfatides (B1148509)

This compound is a metabolic precursor to sulfatides. glpbio.comcaymanchem.comnih.gov Sulfatides are formed when a sulfate (B86663) group is added to the galactose residue of galactosylceramide, typically at the 3-O position. nih.gov This sulfation is catalyzed by the enzyme cerebroside sulfotransferase (CST), also known as galactose-3-O-sulfotransferase 1 (GAL3ST1). google.comacs.org Studies have shown that exogenous cerebrosides, including this compound, can act as acceptors of sulfate in in vitro biosynthesis systems. nih.gov

Precursor to Diglycosylceramides

Cerebrosides, including this compound, can serve as precursors to diglycosylceramides and other glycosphingolipids with more than two sugar units. lipotype.com These more complex structures are formed by the sequential addition of further monosaccharides to the galactose residue of this compound, mediated by specific glycosyltransferases. lipotype.com

This compound Degradation Pathways

The degradation of this compound, like other glycosphingolipids, involves enzymatic hydrolysis. The galactose residue is cleaved from the ceramide backbone by the enzyme galactosylceramidase. wikipedia.org This process regenerates ceramide. wikipedia.org Further degradation of the ceramide can occur through the action of ceramidases, which hydrolyze the amide bond between the fatty acid and the sphingoid base. wikipedia.org

Lysosomal Hydrolysis Mechanisms

Lysosomes are the primary sites for the degradation of complex macromolecules, including glycosphingolipids such as this compound nih.gov. The highly acidic environment within the lysosome, maintained by a vacuolar H+-ATPase, is essential for the optimal activity of lysosomal hydrolases nih.gov. The degradation of this compound is a stepwise process catalyzed by specific lysosomal enzymes.

The initial step in the lysosomal hydrolysis of this compound involves the removal of the galactose sugar from the ceramide lipid. This reaction is catalyzed by the lysosomal enzyme galactosylceramidase (GALC), also known as galactocerebrosidase researchgate.net. GALC is a retaining β-galactosidase that hydrolyzes the β-glycosidic linkage between galactose and the ceramide researchgate.net.

The mechanism of action for lysosomal glycosidases, including GALC, typically involves a double-displacement mechanism with a covalent enzyme-substrate intermediate researchgate.net. This process requires the acidic pH of the lysosome for efficient catalysis researchgate.netnih.gov.

Deficiency in GALC activity leads to the accumulation of galactosylceramide (this compound and kerasin) and its deacylated counterpart, psychosine (B1678307) (galactosylsphingosine), resulting in Krabbe disease, a severe lysosomal storage disorder characterized by neurological dysfunction researchgate.netresearchgate.net.

Generation of Lysosphingolipids (e.g., Psychosine)

The lysosomal hydrolysis of this compound by GALC releases galactose and ceramide researchgate.net. However, this compound can also be deacylated (removal of the fatty acid) to form lysothis compound, which is galactosylsphingosine, commonly known as psychosine researchgate.net. This deacylation can occur through the action of a lysosomal ceramidase or potentially other lysosomal enzymes.

Psychosine is a cytotoxic lysosphingolipid that accumulates in tissues, particularly in the brain, when GALC activity is deficient researchgate.netguidetopharmacology.org. The accumulation of psychosine is considered a primary factor in the pathogenesis of Krabbe disease researchgate.net. While galactosylceramide also accumulates in Krabbe disease, psychosine is thought to be the more toxic metabolite researchgate.net.

The conversion of cerebrosides like this compound to sphingosine (B13886) and ceramide can also be achieved through chemical hydrolysis methods in laboratory settings, highlighting the key structural components released during degradation researchgate.net.

| Precursor/Product | Enzyme Involved (Lysosomal) | Reaction Type |

| This compound | Galactosylceramidase (GALC) | Hydrolysis of galactosyl linkage |

| This compound | Lysosomal Ceramidase (putative) | Deacylation |

| Ceramide | Lysosomal Ceramidase | Hydrolysis of amide bond |

Note: This table summarizes known enzymatic steps in this compound metabolism within the lysosome based on the provided text. The direct enzymatic deacylation of this compound to psychosine by a specific lysosomal enzyme is inferred from the generation of psychosine in the context of galactosylceramide accumulation and lysosomal dysfunction.

Regulation of this compound Metabolism at the Gene Expression Level

The regulation of lipid metabolism, including that of sphingolipids like this compound, is a complex process involving the transcriptional control of genes encoding the relevant enzymes and transporters. While the provided search results offer general insights into the regulation of lipid metabolism by transcription factors, specific details on the gene expression regulation directly impacting this compound metabolism are less extensively covered.

Lipids and carbohydrates are known to regulate gene expression through molecules that act as transcription factors mdpi.comfoodandnutritionresearch.net. Peroxisome proliferator-activated receptors (PPARs) and carbohydrate response element binding protein (ChREBP) are examples of transcription factors that play key roles in metabolic homeostasis, particularly in glucose and lipid metabolism mdpi.comfoodandnutritionresearch.netnih.gov. Fatty acids, including saturated and unsaturated forms, can influence the activity and abundance of these transcription factors, thereby affecting the expression of genes involved in various metabolic pathways, including fatty acid synthesis and oxidation mdpi.comfoodandnutritionresearch.netnih.govnih.gov.

While the direct transcriptional regulation of enzymes specifically involved in this compound biosynthesis or degradation (like GALC) is not explicitly detailed in the search results regarding general lipid metabolism regulation, it is understood that the expression levels of lysosomal enzymes are subject to cellular regulatory mechanisms researchgate.netfrontiersin.org. Lysosomal enzyme deficiencies, as seen in lysosomal storage disorders affecting glycosphingolipid metabolism, are often caused by genetic mutations affecting the genes encoding these enzymes researchgate.net. Therefore, the regulation of the genes encoding enzymes like GALC is crucial for maintaining proper this compound metabolism and preventing the accumulation of this compound and psychosine.

Further research is needed to fully elucidate the specific transcription factors and regulatory pathways that directly control the expression of genes involved in the biosynthesis and metabolism of this compound.

| Transcription Factor/Regulatory Element | Role in Lipid Metabolism (General) | Potential Relevance to this compound Metabolism |

| PPARs (Peroxisome Proliferator-Activated Receptors) | Regulate genes involved in fatty acid oxidation and other lipid metabolic pathways. mdpi.comfoodandnutritionresearch.netnih.gov | Could indirectly influence the availability of fatty acids for ceramide synthesis, a component of this compound. |

| SREBP-1c (Sterol Regulatory Element Binding Protein-1c) | Induces lipogenic enzymes involved in fatty acid synthesis. foodandnutritionresearch.netnih.gov | Could indirectly impact the pool of fatty acids available for this compound synthesis. |

| ChREBP (Carbohydrate Response Element Binding Protein) | Regulates glycolytic and lipogenic genes. mdpi.comfoodandnutritionresearch.net | Could indirectly influence metabolic precursors involved in sphingolipid synthesis. |

| Specific gene regulatory elements for lysosomal enzymes (e.g., GALC) | Control the expression levels of enzymes responsible for glycosphingolipid degradation. researchgate.netfrontiersin.org | Directly regulate the rate of this compound hydrolysis and psychosine generation. |

Note: This table outlines general mechanisms of lipid metabolism regulation and their potential, but not always directly confirmed by the provided sources, relevance to this compound metabolism.

Biological Functions and Cellular Roles of Phrenosin

Phrenosin in Central Nervous System Physiology

This compound's presence in the central nervous system (CNS) is critical for several aspects of neural function, from the formation of insulating layers around nerve fibers to supporting the development and activity of various neural cell types.

Essential Role in Myelin and Myelinogenesis

Myelin is a lipid-rich sheath that insulates axons, enabling rapid and efficient transmission of electrical signals. This compound is a major glycosphingolipid component of myelin in the CNS, formed by oligodendrocytes, and in the peripheral nervous system (PNS), formed by Schwann cells wikipedia.orgwikipedia.org. Myelination, or myelinogenesis, is the process of forming these myelin sheaths, a process that begins in late prenatal development and continues postnatally wikipedia.orgwikipedia.org.

Further research using UDP-galactose ceramide galactosyltransferase (CGT) null mutant mice, which lack galactocerebrosides (B1148508) (GalC) and derived sulfatides (B1148509) in their CNS and PNS myelin, demonstrates the essential nature of these lipids for maintaining the structural and functional integrity of the myelin membrane bilayer nih.gov. The absence of GalC and sulfatides in these mice leads to severely altered ion permeability of the lipid bilayer and a reduction in nerve conduction velocity to that of unmyelinated axons nih.gov. This underscores that galactocerebrosides like this compound are essential for the unperturbed lipid bilayer of myelin and its insulating function nih.gov.

Involvement in Neuronal Development and Maturation

Glycosphingolipids (GSLs), including cerebrosides like this compound, are abundant in the CNS and play vital roles in neuronal development, differentiation, and recovery acs.org. While the precise, unique role of individual GSLs in neural stem cell differentiation is still an area of active research, glycosphingolipids collectively contribute to the fine-tuning of neuron activity unimi.it.

During brain development, neural stem cells (NSCs) are responsible for brain formation, and this process continues with limited regenerative capacity into adulthood unimi.it. Glycosphingolipids can influence the features of neural stem cells due to their heterogeneity and capacity for interaction with other cellular components unimi.it. Research indicates that disruptions in components that interact with glycosphingolipids, such as hyaluronan and its receptor CD44, can affect NSC proliferation and neuronal maturation in areas like the hippocampus researchgate.net. While these studies may not directly isolate the effect of this compound, they place it within a class of lipids crucial for the complex processes of neural development and maturation.

Contribution to Glial Cell Functions (Oligodendrocytes, Astrocytes, Microglia)

Glial cells, including oligodendrocytes, astrocytes, and microglia, are essential non-neuronal cells in the CNS that support neurons, maintain homeostasis, and form myelin wikipedia.orgnih.govphysio-pedia.com. Oligodendrocytes are specifically responsible for producing the myelin sheath around axons in the CNS opentextbc.cauq.edu.au. As a major component of myelin, this compound is intrinsically linked to the function of oligodendrocytes in insulating nerve fibers bris.ac.ukwikipedia.org.

Astrocytes are star-shaped glial cells that provide structural and metabolic support to neurons, regulate the extracellular environment, and contribute to the blood-brain barrier physio-pedia.comopentextbc.cauq.edu.au. They also play a role in modulating neuronal communication and can become reactive in response to injury physio-pedia.comuq.edu.au. Microglia are the immune cells of the brain, acting as the primary defenders against injury and disease by scavenging pathogens and clearing dead cells physio-pedia.comopentextbc.cauq.edu.au. They are also involved in synaptic pruning during development uq.edu.au.

While direct research specifically detailing this compound's unique contribution to the functions of astrocytes and microglia is less extensively documented compared to its role in oligodendrocytes and myelination, its presence as a significant lipid in the CNS suggests potential indirect involvement in maintaining the healthy lipid environment necessary for these glial cells to function optimally. Sphingolipids, as a class, are known to modulate various cellular processes, including immune responses and inflammation, which are key functions of microglia mdpi.com.

This compound in Cellular Membrane Organization

Beyond its specific roles in the CNS, this compound, as a glycosphingolipid, is a fundamental component of cellular membranes and influences their structural organization and dynamic properties.

Formation and Dynamics of Membrane Microdomains (Lipid Rafts)

Cellular membranes are not homogenous but contain specialized microdomains, often referred to as lipid rafts mdpi.comnih.govresearchgate.net. These domains are typically enriched in cholesterol and sphingolipids, including glycosphingolipids like this compound mdpi.comnih.govmdpi.com. Lipid rafts are characterized by a more ordered and tightly packed lipid structure compared to the surrounding membrane bilayer nih.govmdpi.comwikipedia.org.

This compound, with its saturated or alpha-hydroxylated fatty acid and galactose head group, contributes to the formation and stability of these ordered domains drugfuture.combris.ac.uknih.gov. The interactions between sphingolipids and cholesterol are crucial for the formation of the liquid-ordered (Lo) phase characteristic of lipid rafts mdpi.commdpi.com. While the existence and precise dynamics of lipid rafts have been subjects of debate and ongoing research, the prevailing hypothesis suggests they serve as dynamic platforms that compartmentalize cellular processes researchgate.netmdpi.comwikipedia.org.

These microdomains are not static but are highly dynamic, forming, clustering, and disintegrating in response to cellular signals and functional requirements mdpi.commdpi.com. The presence of specific lipids like this compound influences the fluidity and organization of the membrane, thereby impacting the lateral movement and distribution of membrane proteins wikipedia.org.

Interactions with Membrane Proteins and Signal Transduction

The organization of the cell membrane into microdomains like lipid rafts has significant implications for the function of membrane proteins and signal transduction pathways mdpi.comresearchgate.netwikipedia.org. Lipid rafts are proposed to act as organizing centers for the assembly of signaling molecules, facilitating closer interactions between protein receptors and their effectors wikipedia.org. This spatial organization within the membrane can promote kinetically favorable interactions necessary for efficient signal transduction wikipedia.orgnih.gov.

This compound, as a component of these lipid rafts, contributes to the specific lipid environment that can selectively include or exclude certain membrane proteins mdpi.com. The local lipid composition within these microdomains can influence the conformation and activity of embedded proteins mdpi.com. By providing a platform for the co-localization of proteins involved in signaling cascades, this compound, within the context of lipid rafts, can modulate various cellular processes mediated by membrane proteins mdpi.comwikipedia.org.

Sphingolipids, in general, are recognized not only as structural components but also as modulators of crucial signaling processes mdpi.comnih.gov. While direct evidence specifically detailing this compound's interaction with individual membrane proteins or its role in specific signal transduction pathways is still an active area of investigation, its integral role in forming lipid rafts suggests its involvement in the membrane-centric aspects of cellular signaling. The clustering of signaling proteins at the membrane is a key step in signal transmission, and membrane composition, influenced by lipids like this compound, is likely to play a significant role nih.gov.

This compound in Intercellular Communication and Cell Interactions

Glycosphingolipids, including this compound, are strategically located in the outer leaflet of the plasma membrane, positioning them to participate directly in interactions between cells and their environment nih.gov. Their sugar residues, which extend from the cell surface, are key players in cell-cell recognition and adhesion processes creative-proteomics.comscribd.comresearchgate.net. This interaction is considered critical for various biological events, such as tissue development and immune responses creative-proteomics.com.

Cerebrosides facilitate cellular communication by acting as recognition sites on cell surfaces, enabling cells to identify one another and engage in signaling processes fiveable.me. This function is particularly significant in the nervous system, where proper signaling is essential for functions like learning and memory fiveable.me. Studies indicate that cerebrosides are involved in a wide range of biological activities, including cell agglutination and intracellular communication biomol.com. They are also believed to function as receptors, influencing processes like membrane transport and intercellular contact longdom.org.

Research highlights the importance of glycosphingolipids in modulating cellular responses through interactions with specific receptors and enzymes ontosight.aicreative-proteomics.com. This suggests that this compound, as a prominent galactosylceramide, contributes to these signaling pathways by influencing the activity of membrane-bound receptors and signaling molecules creative-proteomics.com.

This compound in Peripheral Tissues and Epithelial Systems

While cerebrosides, particularly galactosylceramides like this compound, are highly abundant in the nervous system, especially in the myelin sheath biomol.comlipotype.comlipotype.com, they are also found in various peripheral tissues and organs longdom.org. These include the spleen, lungs, and erythrocytes longdom.org.

In epithelial systems, cerebrosides, including glucosylceramides and galactosylceramides, are important lipid components of the skin longdom.orglipotype.com. Specifically, glucosylceramides are crucial for forming the lamellar layers of the stratum corneum, the outermost layer of the epidermis, and are essential for maintaining the skin's barrier permeability longdom.orglipotype.com. While glucosylceramides are highlighted for their role in the epidermal water barrier, the presence of galactosylceramides like this compound in the skin suggests a contributing or related function in maintaining epithelial integrity and function longdom.orglipotype.com.

Cerebrosides, as components of biological membranes in various tissues, exert a significant influence on the functional activity of these membranes longdom.org. Their role in maintaining membrane structure and fluidity is crucial for proper cellular function in peripheral tissues as well as the central nervous system ontosight.aicreative-proteomics.com. The hydrophobic interactions within the ceramide backbone contribute to the stability of lipid bilayers, affecting membrane flexibility and dynamics creative-proteomics.com.

Research Methodologies and Models in Phrenosin Studies

Advanced Lipidomics Approaches for Phrenosin Profiling

Lipidomics, the large-scale study of lipids in biological systems, is a powerful tool for analyzing the complex profile of lipids, including this compound. researchgate.netcreative-proteomics.com This field aims to identify and quantify thousands of lipid species to understand their roles in health and disease. creative-proteomics.com

Targeted and Untargeted Lipidomics Strategies

Lipidomics studies can employ either targeted or untargeted strategies. Untargeted lipidomics aims to measure a wide range of lipids simultaneously in a comprehensive and unbiased manner, which is particularly useful for discovery studies and generating hypotheses. nih.govpremierbiosoft.com Targeted lipidomics, on the other hand, focuses on the identification and measurement of specific lipid classes or species, offering higher sensitivity, accuracy, and quantitative precision for those selected lipids. nih.govpremierbiosoft.com Both approaches, often based on chromatography and mass spectrometry, are used for the identification and measurement of lipids in samples. premierbiosoft.com Glycosphingolipids, including cerebrosides like this compound, are among the lipid classes analyzed using these strategies. premierbiosoft.comfrontiersin.org

Chromatographic Separation Techniques in Lipidomics (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a widely used analytical tool in lipidomics, including the analysis of cerebrosides. acs.orgcreative-proteomics.comnih.gov LC-MS offers high sensitivity and is suitable for the analysis of complex lipid mixtures. nih.gov Electrospray ionization (ESI) is a common ionization technique used with LC-MS for cerebroside analysis, as it is a mild method that yields intact precursor ions. acs.orgcreative-proteomics.com LC-ESI-MS/MS is a powerful technique for the analysis and quantitation of glycosphingolipids. acs.org Different chromatographic methods, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are also employed for the separation and quantification of cerebrosides in complex biological samples. creative-proteomics.com Reversed-phase HPLC, for instance, uses a hydrophobic stationary phase and organic solvent gradients for the elution of lipids. creative-proteomics.com While reversed-phase LC-MS can differentiate fatty acyl chains, distinguishing hydrophilic groups like monosaccharide head groups can be challenging. nih.gov

Quantitative Analysis of this compound Species

Quantitative analysis of sphingolipids, including this compound (galactosylceramide), is crucial for understanding their levels and changes in biological systems. nih.govresearchgate.net LC-MS/MS methodology provides a universal tool for detecting and monitoring changes in sphingolipid levels and composition. nih.gov Quantitative analysis is typically based on calibration curves generated by spiking a matrix with known amounts of the target analyte, synthetic standards, and internal standards. nih.govmdpi.com The ratio of the peak area of the analyte to that of the internal standard is plotted against concentration, often using a linear regression model. nih.gov This approach allows for the determination of endogenous sphingolipid composition in various biological materials with high sensitivity. nih.govresearchgate.net For example, quantitative analysis using LC-MS/MS has been applied to determine the concentrations of various sphingolipids in biological samples. mdpi.com

In Vitro Cellular Models for this compound Research

In vitro cellular models are valuable tools for studying the biological roles of this compound and other glycosphingolipids in a controlled environment. These models allow researchers to investigate the effects of manipulating this compound levels or metabolism on cellular processes.

Neural Stem Cell Culture and Differentiation Systems

Neural stem cells (NSCs) are undifferentiated, multipotential cells that can proliferate and differentiate into various neural cell types. nih.gov Glycosphingolipids, including gangliosides (which are related to cerebrosides), are highly expressed on cell membranes in the brain and play key roles in mediating cellular processes. nih.govgrantome.com The composition of glycosphingolipids changes dynamically during neural differentiation, suggesting their involvement in regulating distinct stages of cell fate determination. nih.govembopress.org Studies using neural stem cell cultures have shown that glycolipids can influence NSC proliferation and differentiation. nih.gov For instance, a bacterial glycolipid has been shown to stimulate the proliferation of neural stem cells isolated from adult mice. nih.gov Research also suggests that specific gangliosides, like GD3, maintain NSC characteristics, while others, like GM1, promote neuronal differentiation. nih.gov Reprogramming of glycosphingolipid metabolism, with a switch from globo- to ganglio-series glycosphingolipid production, is observed during neural development and is crucial for neural differentiation. embopress.orgresearchgate.net

Oligodendrocyte and Astrocyte Cell Line Models

Oligodendrocytes and astrocytes are major glial cell types in the central nervous system. Oligodendrocytes are responsible for producing myelin, a lipid-rich membrane structure that insulates axons. researchgate.netbiorxiv.org Sphingolipids are critical components of myelin, with cerebrosides (including this compound/galactosylceramide) and sulfatides (B1148509) being major constituents. biorxiv.org Studies using isolated oligodendrocytes have investigated sphingolipid synthesis and levels during myelination. researchgate.netbiorxiv.org These studies have revealed significant changes in sphingolipid composition and the enzymes involved in their synthesis during oligodendrocyte maturation. researchgate.net Astrocyte cell lines are also used in sphingolipid research, for example, to study the mechanisms of their toxic effects on neurons and the involvement of sphingolipid metabolism in neuroinflammation. frontiersin.orgnih.gov Research using activated astrocytes has shown the induction of pro-inflammatory mediators and the accumulation of ceramide, another sphingolipid, which can lead to neuronal cell death. frontiersin.orgnih.gov

Studies on Membrane Disorganization

Studies on membrane disorganization involving lipids like this compound often utilize techniques to assess lipid interactions and membrane properties. Glycolipid transfer proteins (GLTPs) are known to selectively transfer glycosphingolipids, including cerebrosides, between membranes abo.fi. Research has shown that membrane surface charge can significantly impact the activity of lipid transfer proteins abo.fi. For instance, negatively charged membranes have been reported to inhibit the activity of certain intracellular lipid transfer proteins abo.fi. The structure of GLTPs, particularly the N-terminus, can influence the conformation of acyl chains within the protein's tunnel, potentially affecting lipid transfer and thus membrane organization abo.fi.

Cell membranes themselves exhibit complex structural asymmetry and heterogeneity, with lipids and sterols forming distinct phases, such as liquid-ordered and liquid-disordered phases, which coexist in dynamic equilibrium mdpi.com. These phases differ in the ordering of lipid hydrophobic chains and membrane thickness mdpi.com. Sphingolipids, including glycosphingolipids like this compound, can associate laterally within the membrane, potentially through weak interactions between their head groups mdpi.com. Cholesterol molecules can fill voids between associated sphingolipids, acting as spacers mdpi.com. These interactions and organizational principles are crucial for understanding how the accumulation or altered metabolism of lipids like this compound might lead to membrane disorganization.

In Vivo Animal Models in this compound Pathophysiology

Animal models play a critical role in understanding the pathophysiology associated with this compound, particularly in the context of lipid metabolism disorders and neurodegenerative conditions affecting myelin.

Genetically Modified Animal Models for Lipid Metabolism Studies

Genetically modified animal models, such as mice and rats, are valuable tools for mimicking the genetic characteristics of human diseases and studying the metabolic functions of various systems, including lipid metabolism mdpi.comijbs.comnih.gov. These models can be created by introducing specific genetic modifications that affect lipid synthesis, degradation, or transport mdpi.comijbs.comnih.gov. For example, studies using genetically altered animals have provided insights into the role of specific genes and pathways in regulating adiposity and glucose metabolism ijbs.comnih.gov.

In the context of lipids like this compound, genetically modified models can be engineered to have deficiencies in enzymes responsible for glycosphingolipid metabolism. For instance, mice lacking the activity of β-glucosylceramidase (GBA2) show increased levels of β-glucosylceramide in certain organs, highlighting the utility of these models in studying specific lipid accumulation disorders nih.gov. While this example focuses on β-glucosylceramide, similar approaches can be applied to study the impact of altered this compound metabolism by targeting enzymes involved in its synthesis or degradation, such as galactosylceramidase (GALC) nih.govplos.orgresearchgate.net.

Animal Models of Neurodegenerative Diseases (e.g., Krabbe Disease, Leukodystrophy)

Animal models are extensively used to study neurodegenerative diseases, particularly leukodystrophies, which are characterized by white matter degeneration nih.gov. Krabbe disease, also known as globoid cell leukodystrophy, is a prime example where animal models have been instrumental plos.orgnih.govplos.org. Krabbe disease is caused by mutations in the GALC gene, leading to a deficiency in galactosylceramidase, the enzyme responsible for the breakdown of galactocerebroside and its cytotoxic metabolite, psychosine (B1678307) nih.govplos.orgresearchgate.netplos.org. This compound is a type of galactocerebroside, and its metabolism is directly impacted by GALC activity.

The Twitcher mouse is a naturally occurring animal model for Krabbe disease that mimics the infantile form of the disorder plos.orgplos.org. These mice have a mutation in the Galc gene that abolishes enzymatic activity, resulting in the accumulation of galactocerebroside and psychosine in the nervous system plos.orgplos.org. Studies using Twitcher mice have shown that psychosine accumulates in myelinating glia and neurons, leading to demyelination, axonal swellings, and axonal loss plos.orgplos.org. This model has been used to investigate potential therapeutic strategies, such as substrate reduction therapy targeting ceramide galactosyltransferase (CGT), the enzyme responsible for GalCer biosynthesis researchgate.net. Treating Twitcher mice with CGT inhibitors has been shown to reduce levels of galactocerebroside and psychosine and significantly increase lifespan researchgate.net.

Other animal models of leukodystrophies also contribute to the understanding of diseases involving abnormal lipid metabolism and myelin pathology nih.gov. While many models exist for the over 50 distinct leukodystrophies, they vary in their ability to fully recapitulate the human conditions nih.gov. Nevertheless, these models provide valuable platforms for studying disease mechanisms and evaluating potential therapies.

Models of Demyelinating Conditions and CNS Regeneration

Animal models are crucial for studying demyelinating conditions and the potential for central nervous system (CNS) regeneration, including remyelination nih.govfrontiersin.orgresearchgate.netfrontiersin.org. Remyelination is a regenerative process where oligodendrocytes restore myelin sheaths to demyelinated axons frontiersin.orgresearchgate.net. This process is essential for functional recovery and protecting axons from degeneration frontiersin.orgresearchgate.net.

Various animal models of demyelination exist, including focal toxin models using substances like lysolecithin or cuprizone (B1210641) frontiersin.orgfrontiersin.org. These models induce demyelination followed by remyelination, allowing researchers to investigate the cellular mechanisms involved frontiersin.orgfrontiersin.org. Studies using these models have helped identify the cell types contributing to myelin regeneration, primarily oligodendrocyte progenitor cells (OPCs), but also potentially other populations like Schwann cells and surviving mature oligodendrocytes nih.govfrontiersin.org.

While this compound's direct role in the process of remyelination or regeneration in these models is not explicitly detailed in the search results, these models are relevant because demyelination is a hallmark of diseases where this compound metabolism is disrupted, such as Krabbe disease plos.orgplos.org. Understanding the mechanisms of demyelination and remyelination in these models provides a broader context for the pathological consequences of lipid accumulation in leukodystrophies. The efficiency of remyelination can vary, and factors like aging and chronic inflammation can limit this endogenous repair process, which are also relevant considerations in neurodegenerative diseases involving lipid dysfunction nih.gov.

Compound Information

| Compound Name | PubChem CID |

| This compound | 71768128 |

| Psychosine | 5280458 |

| Galactosylceramide | 2826713, 53481406, 53480652, 145715669 |

| Sulfatide | 5280538 |

| Glucosylceramide | 22801, 5280570 |

| Ceramide | 10472 |

Interactive Data Table (Conceptual - requires implementation for interactivity)

Below is a conceptual representation of a data table that could be made interactive to display key findings related to animal models.

| Animal Model | Disease Modeled | Key Genetic Alteration | Accumulating Lipid(s) | Observed Pathophysiology | Relevant Findings (this compound Context) | Source(s) |

| Twitcher Mouse | Krabbe Disease | Galc mutation | Galactocerebroside, Psychosine | Demyelination, axonal swellings, axonal loss, globoid cells | Accumulation of psychosine (a metabolite related to this compound/GalCer) in glia and neurons; used to test therapies like CGT inhibitors which reduce GalCer/psychosine. | plos.org, researchgate.net, plos.org |

| GBA2-deficient Mouse | Glucosylceramide Accumulation | Gba2 deficiency | Glucosylceramide | Increased glucosylceramide in organs | Demonstrates the use of genetic models to study specific lipid accumulation disorders. Relevant as a parallel to GALC deficiency affecting this compound/GalCer. | nih.gov |

| Focal Toxin Models (e.g., Lysolecithin, Cuprizone) | Demyelination | N/A | N/A | Demyelination followed by remyelination | Used to study mechanisms of demyelination and remyelination; provides context for myelin pathology in diseases involving this compound accumulation. | frontiersin.org, frontiersin.org |

This table summarizes findings from the search results regarding animal models relevant to studying conditions involving this compound and related lipids. An interactive version would allow sorting, filtering, and potentially linking to original data sources.

Synthetic Strategies for Phrenosin and Analogs

Total Chemical Synthesis of Phrenosin

Total chemical synthesis offers a route to obtain this compound and its analogs, providing precise control over the stereochemistry and structure of the final product. This approach typically involves the step-wise construction of both the ceramide and glycan portions, followed by their coupling.

Development of Stereoselective Synthetic Routes

Developing stereoselective synthetic routes is paramount in the total chemical synthesis of glycosphingolipids to ensure the correct configuration at each chiral center, particularly at the glycosidic linkage. Achieving high stereoselectivity in glycosylation reactions, which form the sugar-lipid link, is often challenging. Strategies involve the careful selection of glycosyl donors, acceptors, protecting groups, and reaction conditions to favor the formation of the desired anomer (alpha or beta). While general stereoselective strategies for glycosphingolipid synthesis have been developed, specific routes for this compound would focus on the β-galactosyl linkage to the ceramide. A concise, prototypical, and stereoselective strategy for the synthesis of therapeutically and immunologically significant glycosphingolipids has been developed, providing a universal platform by block coupling of enzymatically prepared free oligosaccharide glycans to lipids using glycosyl N-phenyltrifluoroacetimidates as efficient activated intermediates. nih.govescholarship.org

Challenges in Complex Glycosphingolipid Synthesis

The total chemical synthesis of complex glycosphingolipids like this compound is fraught with challenges. These include the need for numerous protection and deprotection steps for the various hydroxyl groups on the sugar and sphingoid base, the difficulty in achieving high yields and stereoselectivity in glycosylation reactions, and the purification of the final amphiphilic products. nih.gov The amphiphilic nature of glycosphingolipids complicates chemical or chemoenzymatic extensions of lactosyl ceramide to give more complex glycosphingolipids. biorxiv.org Preparing compounds with complex glycan moieties has remained challenging despite advances in chemical and enzymatic synthesis. biorxiv.org The mixed polarity of glycosphingolipids also presents challenges for purification from complex mixtures or in large scale.

Enzymatic Synthesis of this compound and Related Glycosphingolipids

Enzymatic synthesis utilizes enzymes, primarily glycosyltransferases and endoglycoceramidases, to construct the glycosphingolipid structure. Glycosyltransferases catalyze the formation of glycosidic bonds, adding sugar residues to a growing glycan chain or directly to the ceramide. Endoglycoceramidases can be used for transglycosylation reactions, transferring an oligosaccharide from a donor to an acceptor molecule like ceramide or sphingosine (B13886). glycoforum.gr.jpavantiresearch.com Enzymatic synthesis offers advantages in terms of stereo- and regioselectivity, often proceeding under milder conditions compared to chemical synthesis. The enzymatic synthesis of glycosphingolipids can be traced back to the 1970s. researchgate.net At the center of enzymatic GSL synthesis is how to efficiently incorporate both the hydrophobic lipid and the hydrophilic oligosaccharide moieties in one molecular entity. researchgate.net Achieving structural diversity on both halves of the GSLs to meet the growing demands from biological studies is also a key area. researchgate.net

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods. This approach often involves chemically synthesizing complex oligosaccharide or ceramide building blocks and then using enzymes to perform key glycosylation or coupling steps. This can help overcome limitations of purely chemical or enzymatic routes, such as improving yields, stereoselectivity, or reducing the number of steps. A general, highly expeditious, and scalable chemoenzymatic strategy for rapid accessing GSLs has been reported. nih.gov This strategy can provide a universal platform for glycosphingolipid synthesis by block coupling of enzymatically prepared free oligosaccharide glycans to lipids using glycosyl N-phenyltrifluoroacetimidates as efficient activated intermediates. nih.govescholarship.org Chemoenzymatic methods have been developed for synthesizing glycosphingolipids using α-Gal pentasaccharyl ceramide as an example, where enzymatic extension of chemically synthesized lactosyl sphingosine using efficient sequential one-pot multienzyme (OPME) reactions allowed glycosylation to be carried out in aqueous solution. researchgate.net A streamlined chemoenzymatic strategy for total synthesis of gangliosides from commercially available lactose (B1674315) and phytosphingosine (B30862) has also been demonstrated. researchgate.net

Q & A

Q. How can researchers design studies to investigate this compound’s degradation products under physiological conditions?

- Methodological Answer : Simulate physiological pH and temperature in vitro, followed by LC-HRMS/MS to identify degradation intermediates. Use principal component analysis (PCA) to correlate degradation profiles with bioactivity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.